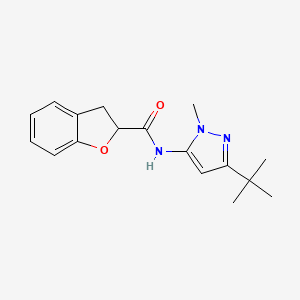
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBOX-15, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBOX-15 belongs to the class of benzofuran-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have reported that this compound induces cell death in cancer cells by activating the apoptotic pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Furthermore, this compound has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Mechanism of Action
The mechanism of action of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the activation of the apoptotic pathway in cancer cells. This compound induces the release of cytochrome c from mitochondria, which activates caspase-9 and caspase-3, leading to cell death. This compound also inhibits specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound has been shown to bind to the ATP-binding site of PI3K, inhibiting its activity. Furthermore, this compound has been shown to inhibit the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell death by activating the apoptotic pathway. This compound also inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways. In addition, this compound has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of several viruses by targeting specific viral proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its potential therapeutic applications in cancer, inflammation, and viral infections. This compound has been shown to be effective in inducing cell death in cancer cells and inhibiting the growth and proliferation of cancer cells. This compound also has anti-inflammatory properties and inhibits the replication of several viruses. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo. Furthermore, further studies are needed to determine the toxicity and pharmacokinetics of this compound.
Future Directions
There are several future directions for the research on N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One of the future directions is to optimize the synthesis method of this compound to increase the yield and purity of the compound. Furthermore, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Another future direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, further studies are needed to determine the mechanism of action of this compound in inhibiting the replication of viruses.
Synthesis Methods
The synthesis of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-bromoethylpyridine hydrobromide in the presence of potassium carbonate. The resulting product is then reacted with 2-aminoacetamide to obtain this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized.
properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(13-7-4-5-9-17-13)18-16(19)15-10-12-6-2-3-8-14(12)20-15/h2-9,11,15H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHVAIEAOMGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)



![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)





![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
